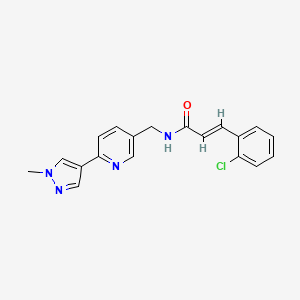

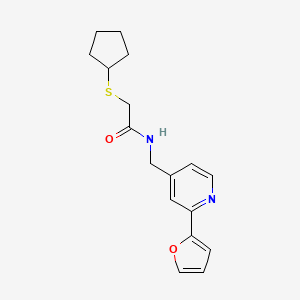

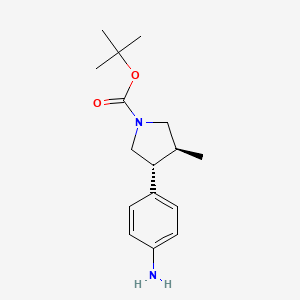

![molecular formula C21H28N6O2 B3016679 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione CAS No. 887030-00-4](/img/structure/B3016679.png)

3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione" is a structurally complex molecule that appears to be related to the family of piperazine derivatives. Piperazine and its derivatives are known for their wide range of pharmacological activities, including antidepressant and antianxiety properties, as well as potential applications in cancer treatment and other therapeutic areas .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For example, compounds with a piperazine moiety can be synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction . Another approach involves starting from alpha-amino acids, activating a lactam carbonyl, and then generating an N-acyliminium ion to be trapped by a nucleophilic side chain . Additionally, piperazine-2,6-diones have been synthesized from methyl N-substituted iminomonoacetate , indicating the versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . In some cases, X-ray crystallography is also employed to determine the precise three-dimensional arrangement of atoms within the molecule . The presence of substituents on the piperazine ring can significantly influence the molecule's pharmacological properties and its interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, they can be involved in the formation of spiro compounds when treated with reagents like N-bromosuccinimide, and the presence or absence of water can lead to different products . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's biological activity and pharmacokinetics. Spectroscopic investigations, along with quantum chemical calculations, can provide insights into the electronic structure, vibrational frequencies, and molecular interactions of these compounds .

Applications De Recherche Scientifique

Synthesis of Polyamides and Diketopiperazines

Polyamide Synthesis : Research has demonstrated the synthesis of polyamides containing nucleobases like uracil and adenine through reactions involving similar purine derivatives. These polyamides exhibit solubility in water and could have implications in biomaterials science (Hattori & Kinoshita, 1979).

Diketopiperazine Derivatives : Studies on marine-derived actinomycetes have led to the discovery of diketopiperazine derivatives with potential antivirus activities against the influenza A (H1N1) virus, highlighting the therapeutic potential of piperazine-based compounds (Wang et al., 2013).

Luminescent Properties and Herbicidal Applications

Luminescent Properties : Novel piperazine-substituted naphthalimide compounds exhibit specific luminescent properties, which could be leveraged for designing pH probes and studying photo-induced electron transfer mechanisms (Gan et al., 2003).

Herbicidal Activity : A facile synthesis route for novel herbicidal 1-phenyl-piperazine-2,6-diones has been developed, indicating the agricultural applications of piperazine derivatives (Li et al., 2005).

Antimicrobial and Antiproliferative Activities

Antimicrobial Activities : Synthesis of new 1,2,4-triazole derivatives from piperazine has been shown to possess antimicrobial activities against various microorganisms, suggesting potential applications in developing new antibiotics (Bektaş et al., 2010).

Antiproliferative Activities : Piperazine derivatives have been evaluated for their antiproliferative effects and erythroid differentiation potential against chronic myelogenous leukemia cells, underscoring the significance of such compounds in cancer research (Saab et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that compounds with similar structures, such as imatinib, have been found to inhibit the activity of tyrosine kinases .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding .

Biochemical Pathways

Similar compounds have been found to affect the tyrosine kinase pathway .

Pharmacokinetics

Similar compounds have been found to be structurally characterized only in the form of their piperazin-1-ium salt .

Result of Action

Similar compounds have been found to have therapeutic effects in treating diseases like leukemia .

Propriétés

IUPAC Name |

3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMSHUPEADTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

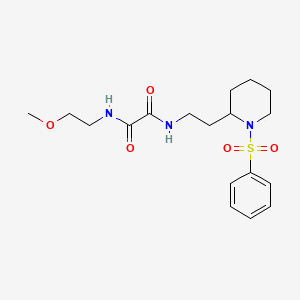

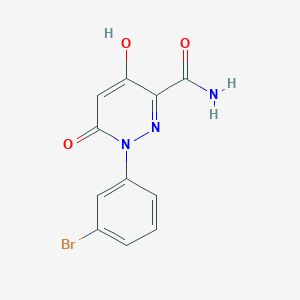

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

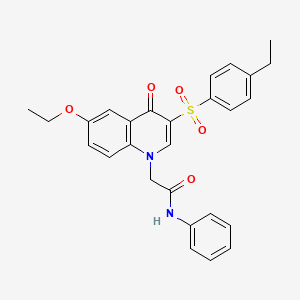

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

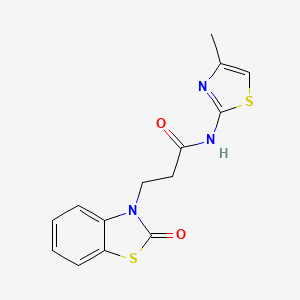

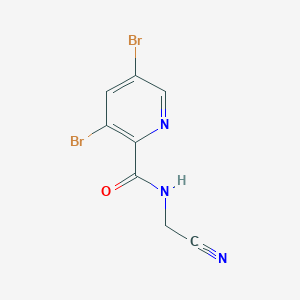

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

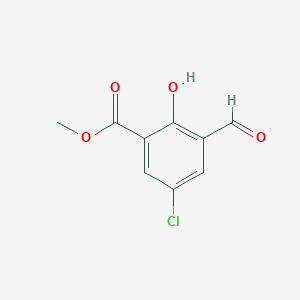

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)